SMA-12b, a synthetic small molecule analogue derived from the immunomodulatory product of the parasitic worm Acanthocheilonema viteae, known as ES-62, has garnered attention for its potential therapeutic applications, particularly in modulating immune responses. This compound is primarily classified as an immunomodulator, with a specific focus on its interaction with the MyD88 signaling pathway, which plays a crucial role in innate immunity.
SMA-12b is synthesized based on the structure of ES-62, which is recognized for its phosphorylcholine (PC)-containing glycoconjugates. These glycoconjugates are integral to the anti-inflammatory effects observed in various models of autoimmune diseases. The classification of SMA-12b falls under small molecule analogues designed to mimic the biological activity of ES-62 while enhancing specificity and potency against target proteins involved in immune signaling.
The synthesis of SMA-12b involves several key steps that focus on maintaining structural integrity while optimizing binding affinity to target proteins. The method typically includes:
Technical details regarding specific reagents and conditions are often proprietary but generally involve standard organic synthesis protocols adapted for complex molecules.
The molecular structure of SMA-12b is characterized by its unique arrangement of atoms that facilitate its interaction with target proteins. Key features include:
Data from structural analysis indicates that SMA-12b exhibits a favorable binding conformation, with a calculated binding affinity (PC-Score) of approximately -10.2 kcal/mol, indicating strong interactions with MyD88 compared to other analogues like SMA-11a and SMA-19o .
SMA-12b undergoes several chemical reactions during its interaction with biological systems:
Technical details regarding these interactions often involve kinetic studies and affinity measurements, which confirm the inhibitory effects on MyD88 signaling pathways.
The mechanism by which SMA-12b exerts its effects involves several processes:
SMA-12b exhibits several notable physical and chemical properties:
Relevant analyses include stability studies under various pH conditions and temperature ranges to ensure efficacy during storage and application.
SMA-12b has significant potential applications in scientific research and therapeutic development:
SMA-12b (CAS 1496553-39-9) is a synthetic small molecule analogue of ES-62, a phosphorylcholine-containing glycoprotein secreted by the parasitic nematode Acanthocheilonema viteae. With the molecular formula C₁₃H₂₂INO₂S and molecular weight of 383.29 g/mol, its structure features a sulfone-based phosphorylcholine mimic designed for enhanced chemical stability compared to the labile phosphate ester in natural ES-62 [1] [3] [6]. Classified as an immunomodulator, SMA-12b exerts broad effects on inflammatory pathways by targeting key signaling hubs in innate and adaptive immunity. Its core mechanism involves the inhibition of pro-inflammatory cytokine production (particularly IL-1β) through NRF2-mediated antioxidant pathways and direct disruption of MyD88-dependent signaling [1] [4] [5].
The compound achieves immunomodulation through three interconnected mechanisms:
Table 1: Key Molecular Properties of SMA-12b
Property | Value |
---|---|
CAS Number | 1496553-39-9 |
Molecular Formula | C₁₃H₂₂INO₂S |
Molecular Weight | 383.29 g/mol |
SMILES Notation | [I-].O=S(=O)(CC1=CC=C(C=C1)C)CCN+(C)C |
Primary Target | MyD88 TIR domain |
Mechanism Class | Immunomodulator / MyD88 inhibitor |
The development of SMA-12b emerged from decades of research into parasitic immunomodulation. Initial studies revealed that helminth infections (e.g., Schistosoma mansoni, Fasciola hepatica) reduced incidence of autoimmune and allergic diseases in endemic populations. ES-62, identified as the key anti-inflammatory factor in A. viteae secretions, was found to suppress pathogenic immune responses through phosphorylcholine-modified glycans [2] [6]. However, therapeutic application of native ES-62 faced barriers due to:
To overcome these, medicinal chemists designed sulfone-based small molecule analogues (SMAs) retaining the core PC-like structure. SMA-12b (originally designated S5) was optimized from a library of sulfones and sulfonamides. Unlike inactive sulfonamides (e.g., SMA-19o), sulfones like SMA-12b and SMA-11a (S3) mimicked ES-62’s immunomodulatory effects at nanomolar concentrations [5] [6]. This breakthrough enabled pharmaceutical development of stable, druggable candidates for chronic inflammatory diseases.
Table 2: Evolution of ES-62 Analogues
Compound | Structural Features | Advantages over ES-62 | Key References |
---|---|---|---|
ES-62 | Tetrameric glycoprotein with PC-glycans | Natural immunomodulatory potency | [5] [6] |
Sulfonamides (e.g., SMA-19o) | PC-mimic with sulfonamide linker | Synthetic accessibility | [5] |
Sulfones (e.g., SMA-12b) | PC-mimic with sulfone linker | Enhanced stability; retained bioactivity | [3] [5] |
SMA-12b has demonstrated significant efficacy in preclinical models of autoimmune disorders, positioning it as a novel therapeutic candidate:
Rheumatoid Arthritis (RA): In collagen-induced arthritis (CIA) models, subcutaneous administration of SMA-12b (1 μg/dose) significantly reduced disease severity. Mechanistically, it suppressed IL-1β, IL-12p40, and IL-6 production in joint tissues and promoted anti-oxidant gene expression via NRF2 [1] [3] [4]. The compound’s ability to disrupt MyD88 dimerization is critical, as MyD88-dependent TLR signaling drives RA pathogenesis [5].
Systemic Lupus Erythematosus (SLE): In the MRL/Lpr mouse model, SMA-12b reduced autoantibody titers and renal inflammation by inhibiting MyD88-dependent pathways in B cells and dendritic cells. This validates targeting MyD88 dimerization as a strategy for SLE [5].
Neuroinflammation: SMA-12b’s epigenetic effects confer long-lasting protection. Bone marrow-derived macrophages exposed to SMA-12b maintained an anti-inflammatory phenotype (elevated IL-10, IL-1RA) for 18 months. Transfer of these cells into experimental autoimmune encephalomyelitis (EAE) mice delayed disease onset, suggesting potential for cell-based therapies in multiple sclerosis [2].
Table 3: Efficacy of SMA-12b in Autoimmune Disease Models
Disease Model | Key Effects of SMA-12b | Mechanistic Insights |
---|---|---|
Collagen-Induced Arthritis | Reduced clinical scores; suppressed IL-1β/IL-6 | MyD88 degradation; NRF2 activation |
MRL/Lpr SLE Model | Decreased autoantibodies; improved nephritis | Inhibition of B-cell MyD88 signaling |
EAE (Multiple Sclerosis) | Delayed onset via macrophage transfer | Epigenetic imprinting of anti-inflammatory phenotype |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7